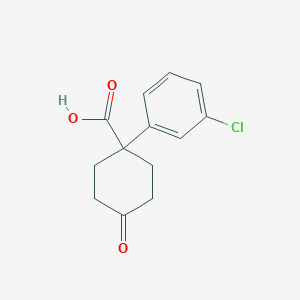

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

Vue d'ensemble

Description

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid is an organic compound characterized by a cyclohexane ring substituted with a 3-chlorophenyl group and a carboxylic acid group

Synthetic Routes and Reaction Conditions:

Aromatic Substitution: The synthesis typically begins with the chlorination of benzene to form 3-chlorobenzene. This is followed by a Friedel-Crafts acylation reaction to introduce the cyclohexanone moiety.

Cyclohexanone Derivative Formation: The cyclohexanone derivative is then subjected to a carboxylation reaction, often using carbon dioxide under high pressure and temperature, to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production may involve continuous flow processes to ensure high yield and purity. Catalysts such as aluminum chloride are commonly used in the Friedel-Crafts acylation step, and high-pressure reactors are employed for the carboxylation process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products:

Oxidation: Formation of 1-(3-chlorophenyl)-4-hydroxycyclohexanecarboxylic acid.

Reduction: Formation of 1-(3-chlorophenyl)-4-hydroxycyclohexanecarboxylic acid.

Substitution: Formation of nitro or sulfonic acid derivatives.

Chemistry:

Catalysis: Used as a ligand in transition metal catalysis for various organic transformations.

Materials Science: Employed in the synthesis of polymers and advanced materials due to its unique structural properties.

Biology and Medicine:

Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic agents.

Biochemistry: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Industry:

Agrochemicals: Utilized in the development of herbicides and pesticides.

Cosmetics: Incorporated into formulations for its potential skin-conditioning properties.

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The carboxylic acid group can form hydrogen bonds with active site residues of enzymes, enhancing binding affinity and specificity.

Comparaison Avec Des Composés Similaires

1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid: Similar structure but with the chlorine atom in the para position.

1-(3-Bromophenyl)-4-oxocyclohexanecarboxylic Acid: Bromine substituent instead of chlorine.

1-(3-Chlorophenyl)-4-hydroxycyclohexanecarboxylic Acid: Hydroxyl group instead of a ketone.

Uniqueness: 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with biological targets. The ketone group also provides a site for further chemical modifications, enhancing its versatility in synthetic applications.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable compound for ongoing research and development.

Activité Biologique

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid (CAS No. 887978-71-4) is an organic compound featuring a cyclohexane ring substituted with a 3-chlorophenyl group and a carboxylic acid group. This compound has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anti-inflammatory and analgesic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Cyclohexane Ring : Provides a stable framework for various chemical modifications.

- 3-Chlorophenyl Group : Influences reactivity and biological interactions.

- Carboxylic Acid Group : Facilitates hydrogen bonding and interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carboxylic acid group enhances binding affinity to enzyme active sites, potentially leading to inhibition of inflammatory pathways.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing pain and inflammation.

- Protein Interactions : It may interfere with protein-protein interactions, which is crucial for various cellular functions.

Biological Activity Data

Research findings indicate that this compound exhibits significant biological activities:

| Activity | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced inflammation in animal models | |

| Analgesic | Pain relief observed in preclinical studies | |

| Anticancer | Inhibition of cancer cell proliferation |

Case Studies

- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced edema in a carrageenan-induced paw edema model in rats, indicating its potential as an anti-inflammatory agent.

- Analgesic Properties : In a tail-flick test, the compound exhibited dose-dependent analgesic effects, suggesting its utility in pain management therapies.

- Anticancer Activity : Preliminary studies showed that the compound inhibited the growth of various cancer cell lines, including those representative of colorectal cancer, highlighting its potential as an anticancer therapeutic agent.

Comparative Analysis

When compared to similar compounds, this compound shows unique properties that enhance its biological activity:

| Compound | Key Difference | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid | Chlorine at para position | Similar but less potent |

| 1-(3-Bromophenyl)-4-oxocyclohexanecarboxylic Acid | Bromine substituent | Altered reactivity |

| 1-(3-Chlorophenyl)-4-hydroxycyclohexanecarboxylic Acid | Hydroxyl group instead of ketone | Enhanced solubility |

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a cyclohexane ring with a 3-chlorophenyl group and a carboxylic acid functionality. Its structure allows for various chemical modifications, making it versatile for multiple applications.

Scientific Research Applications

1. Medicinal Chemistry

- Anti-inflammatory and Analgesic Properties : The compound has been investigated for its ability to inhibit enzymes involved in inflammatory pathways. Studies have shown that it reduces edema in animal models, indicating potential as an anti-inflammatory agent.

- Anticancer Activity : Preliminary studies suggest that 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid inhibits the proliferation of cancer cell lines, including those associated with colorectal cancer .

| Activity | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced inflammation in animal models | |

| Analgesic | Pain relief observed in preclinical studies | |

| Anticancer | Inhibition of cancer cell proliferation |

2. Biochemistry

- The compound interacts with biological macromolecules, enhancing binding affinity due to its carboxylic acid group, which can form hydrogen bonds with active site residues of enzymes.

3. Materials Science

- Utilized in the synthesis of polymers and advanced materials due to its unique structural properties. It serves as a ligand in transition metal catalysis for various organic transformations.

Case Studies

Case Study 1: Anti-inflammatory Effects

A study demonstrated that this compound significantly reduced edema in a carrageenan-induced paw edema model in rats, indicating its potential as an anti-inflammatory agent.

Case Study 2: Analgesic Properties

In a tail-flick test, the compound exhibited dose-dependent analgesic effects, suggesting its utility in pain management therapies.

Case Study 3: Anticancer Activity

Preliminary studies showed that the compound inhibited the growth of various cancer cell lines, including those representative of colorectal cancer, highlighting its potential as an anticancer therapeutic agent.

Analyse Des Réactions Chimiques

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling-agent-mediated conditions. This reaction is critical for modifying solubility and bioavailability.

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol. Dehydration completes ester formation.

Reduction of the Ketone Group

The 4-oxo group is susceptible to reduction, yielding secondary alcohol derivatives.

Mechanism : NaBH<sub>4</sub> delivers hydride to the carbonyl carbon, forming an alkoxide intermediate that protonates to yield the alcohol.

Decarboxylation

The β-keto acid structure facilitates thermal or base-mediated decarboxylation, producing CO<sub>2</sub> and a cyclohexanone derivative.

Mechanism : The enol intermediate stabilizes the transition state, releasing CO<sub>2</sub> and forming the ketone.

Acyl Chloride Formation

The carboxylic acid converts to an acyl chloride, a precursor for amides or anhydrides.

Mechanism : Nucleophilic attack by chloride on the protonated carboxylic acid, followed by displacement of leaving groups (e.g., SO<sub>2</sub>).

Nucleophilic Addition to the Ketone

The ketone participates in Grignard or organometallic additions, expanding structural diversity.

Mechanism : Grignard reagents attack the carbonyl carbon, forming an alkoxide that protonates to yield the alcohol.

Lactonization

Intramolecular esterification occurs if a hydroxyl group is introduced near the carboxylic acid (e.g., via ketone reduction).

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Acid-catalyzed cyclization | H<sub>2</sub>SO<sub>4</sub>, Δ | Five- or six-membered lactone | Favored for γ- or δ-hydroxy acids . |

Mechanism : Cyclization via nucleophilic attack of the hydroxyl oxygen on the protonated carboxylic acid.

Amidation

The acyl chloride intermediate reacts with amines to form amides, relevant to drug design.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Amine coupling | RNH<sub>2</sub>, base | 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxamide | High-yield with primary amines . |

Mechanism : Nucleophilic substitution at the acyl chloride carbon by the amine.

Key Research Findings

-

Selectivity Challenges : Reduction of the ketone without affecting the carboxylic acid requires careful choice of reagents (e.g., NaBH<sub>4</sub> over LiAlH<sub>4</sub>) .

-

Decarboxylation Kinetics : The β-keto structure accelerates decarboxylation by 10<sup>3</sup>-fold compared to non-β-keto acids .

-

Steric Effects : The 3-chlorophenyl group hinders nucleophilic attack at the cyclohexane ring’s 1-position, directing reactivity to the ketone and carboxylic acid .

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-4-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClO3/c14-10-3-1-2-9(8-10)13(12(16)17)6-4-11(15)5-7-13/h1-3,8H,4-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHQIXYCYJHTTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C2=CC(=CC=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80607354 | |

| Record name | 1-(3-Chlorophenyl)-4-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887978-71-4 | |

| Record name | 1-(3-Chlorophenyl)-4-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.